molecular formula C7H5FO2 B7722697 2-Fluorobenzoic acid CAS No. 41406-98-8

2-Fluorobenzoic acid

Cat. No.: B7722697
CAS No.: 41406-98-8
M. Wt: 140.11 g/mol
InChI Key: NSTREUWFTAOOKS-UHFFFAOYSA-N
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Description

2-Fluorobenzoic acid is an aromatic organic compound with the chemical formula C₇H₅FO₂ . It is one of the three isomeric fluorobenzoic acids, with the fluorine atom positioned at the ortho position relative to the carboxyl group. This compound is known for its role as an intermediate in various chemical reactions and its applications in scientific research .

Mechanism of Action

Target of Action

2-Fluorobenzoic acid primarily targets the respiratory system, eyes, and skin . It acts as an irritant to these organs, causing discomfort and potential harm if exposed in large quantities .

Mode of Action

The compound’s acidity is attributed to the presence of the fluorine atom at the ortho position, which enhances the electron-withdrawing capacity of the carboxyl group .

Biochemical Pathways

This compound is metabolized extensively in the field of microbiology . Its conjugate base is part of the pathway of 2-fluorobiphenyl metabolism by Pseudomonas pseudoalcaligenes . This suggests that the compound may play a role in the degradation of fluorinated compounds in the environment.

Result of Action

The molecular and cellular effects of this compound are largely dependent on its targets of action. As an irritant, it can cause discomfort and inflammation in the respiratory system, eyes, and skin . On a molecular level, it may disrupt normal cellular functions by altering the pH balance or interfering with cellular metabolism.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s acidity and reactivity can be affected by the pH of the environment. Additionally, factors such as temperature and presence of other chemicals can also influence its stability and reactivity .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Fluoride salts in polar aprotic solvents.

    Oxidation: Thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃).

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Fluorobenzoic acid is unique due to its specific position of the fluorine atom, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound has distinct properties and applications, particularly in the synthesis of radiolabeled compounds for medical imaging .

Properties

IUPAC Name

2-fluorobenzoic acid
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InChI

InChI=1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NSTREUWFTAOOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5FO2
Record name 2-fluorobenzoic acid
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DSSTOX Substance ID

DTXSID1060001
Record name Benzoic acid, 2-fluoro-
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Molecular Weight

140.11 g/mol
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Physical Description

Off-white crystalline powder; [Alfa Aesar MSDS]
Record name 2-Fluorobenzoic acid
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Vapor Pressure

0.05 [mmHg]
Record name 2-Fluorobenzoic acid
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CAS No.

445-29-4, 41406-98-8
Record name 2-Fluorobenzoic acid
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Record name Benzoic acid, fluoro-
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Synthesis routes and methods I

Procedure details

Sodium hydroxide (0.109 g) was dissolved in 2 ml of methanol in a 10-ml Kjeldahl flask fitted with a reflux condenser, after which 0.234 g of m-fluorophenyl o-fluorobenzoate was added, and the mixture was heated under reflux for 60 minutes. After cooling, the experiment was operated as in Referential Example 4 to confirm that the reaction mixture contained 140 mg (yield 100%) of o-fluorobenzoic acid and 112 mg (yield 100%) of m-fluorophenol.
Quantity
0.109 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
m-fluorophenyl o-fluorobenzoate
Quantity
0.234 g
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

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C1CC2(PC34CCC(CC3)C4)CCC1C2
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Synthesis routes and methods III

Procedure details

Sodium chlorite (1.45 g, 16.11 mmol) in 2 mL water was added at 0° C. to 2-fluoro-benzaldehyde (0.5 g, 4.03 mmol) in 5 mL acetone. After 5 minutes, sulphamic acid (1.17 gm, 12.086 mmol) was added and the resulting mixture was stirred at 0° C. for 20 minutes. Water was then added, and the resulting precipitate was filtered under reduced pressure. The aqueous layer was extracted with EtOAc and washed with brine. The organic phase was dried over Na2SO4 and concentrated under reduced pressure to afford 2-fluorobenzoic acid in 86% yield.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.17 g
Type
reactant
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Name
Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods IV

Procedure details

Sodium carbonat (3.34 g, 32 mmols), 1-bromo-2-fluorobenzene (3.68 g, 21 mmols), water (1.1 g, 63 mmol) and 40 ml of dioxane are placed in a glass autoclave. The autoclave is rinsed with nitrogen and heated to 120° C. A solution of palladium bis(benzonitrile) dichloride (161 mg, 0.42 mmols) and dinorbornylphosphine (420 mg, 1.90 mmols) in 2 ml of dioxane (prepared under argon) is added, and then 6 bars CO are applied. After 16 hours at 135° C., the mixture is allowed to cool. The reaction mixture is taken up in sodium hydroxide solution and diethyl ether. The aqueous phase is separated and acidified with concentrated hydrochloric acid. The title compound precipitates in the form of colourless crystals. Yield of title compound: 1.6 g (54%).
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
3.68 g
Type
reactant
Reaction Step Two
Name
Quantity
1.1 g
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reactant
Reaction Step Three
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
Reaction Step Five
Name
dinorbornylphosphine
Quantity
420 mg
Type
reactant
Reaction Step Six
Quantity
2 mL
Type
solvent
Reaction Step Six
Quantity
161 mg
Type
catalyst
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods V

Procedure details

Synthesized as described above for 8-(2-fluorophenyl)-purine, except that 2,3-difluorobenzoic acid was used instead of 2-fluorobenzoic acid (white powder, yield: 45.7%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,3-difluorobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
45.7%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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